Synerazol
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Overview
Description
Synerazol is a natural product found in Aspergillus fumigatus with data available.
Scientific Research Applications
Asymmetric Total Synthesis and Stereochemistry
The asymmetric total synthesis of Synerazol, an antifungal antibiotic, has been successfully accomplished. This synthesis process allowed for the determination of this compound's absolute stereochemistry. A more practical second-generation synthesis route was also established, involving racemization-free deprotection and the introduction of a methyl ether by DMD oxidation (Hayashi et al., 2005).
Absolute Configuration Determination
This compound's absolute configuration has been a subject of study. Initially isolated from Aspergillus fumigatus, this compound is an antifungal antibiotic with an epoxy functionality. The absolute configuration of this compound, particularly the stereochemistry of its epoxy moiety, was determined through spectroscopic comparison and the modified Mosher's MTPA method (Igarashi et al., 2004).
Directed Biosynthesis and Anti-Angiogenic Activity
This compound's biosynthesis has been directed to produce novel fluorinated analogs, showing significant potential in antimicrobial and antitumor activities. Notably, fluorinated this compound analogs exhibited potent anti-angiogenic activity, highlighting its therapeutic potential beyond its antifungal properties (Igarashi et al., 2004).
Role in Immunomodulation
This compound has been found to possess immunosuppressive activity. This discovery was part of a study investigating the effects of pseurotin A and its analogues, where this compound's ability to inhibit IgE production was identified. This highlights the potential of this compound in immunomodulation and possibly in managing conditions associated with overactive immune responses (Ishikawa et al., 2009).
Properties
Molecular Formula |
C22H23NO7 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
(5S,8S,9R)-8-benzoyl-2-[(2S,3R)-3-[(Z)-but-1-enyl]oxiran-2-yl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione |
InChI |
InChI=1S/C22H23NO7/c1-4-5-11-14-16(29-14)15-12(2)17(24)21(30-15)19(26)22(28-3,23-20(21)27)18(25)13-9-7-6-8-10-13/h5-11,14,16,19,26H,4H2,1-3H3,(H,23,27)/b11-5-/t14-,16+,19-,21-,22-/m1/s1 |
InChI Key |
UCUHTBUWKCQZNJ-WZNGDJORSA-N |
Isomeric SMILES |
CC/C=C\[C@@H]1[C@H](O1)C2=C(C(=O)[C@@]3(O2)[C@H]([C@@](NC3=O)(C(=O)C4=CC=CC=C4)OC)O)C |
Canonical SMILES |
CCC=CC1C(O1)C2=C(C(=O)C3(O2)C(C(NC3=O)(C(=O)C4=CC=CC=C4)OC)O)C |
Synonyms |
synerazol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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